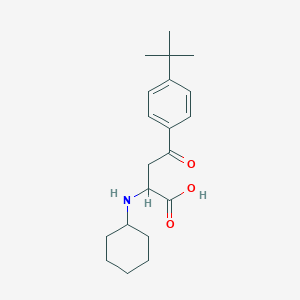

4-(4-Tert-butylphenyl)-2-(cyclohexylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-2-(cyclohexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-20(2,3)15-11-9-14(10-12-15)18(22)13-17(19(23)24)21-16-7-5-4-6-8-16/h9-12,16-17,21H,4-8,13H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPXZXZGFPHCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

The Friedel-Crafts acylation is a cornerstone for introducing ketone groups onto aromatic rings. For 4-(4-tert-butylphenyl)-4-oxobutanoic acid intermediates, tert-butylbenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst. While direct literature on the tert-butyl variant is limited, analogous syntheses, such as the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid, utilize aluminum chloride (AlCl₃) in dichloromethane at 0–25°C. Adapting this method, tert-butylbenzene replaces toluene, and succinic anhydride serves as the acylating agent (Fig. 1A).

Catalytic Optimization and Yield

Key variables include catalyst loading (1.2–1.5 equiv AlCl₃), reaction time (4–6 hours), and temperature control (0°C to room temperature). The tert-butyl group’s steric bulk may reduce acylation efficiency compared to methyl analogues, necessitating prolonged reaction times. Post-reduction, the resulting 4-(4-tert-butylphenyl)-4-oxobutanoic acid is isolated via acid-base extraction, with yields typically ranging from 45–60%.

Subsequent Amination with Cyclohexylamine

The 2-position amination introduces the cyclohexylamino group. This step employs nucleophilic substitution, where the α-hydrogen of the ketone is deprotonated using a strong base (e.g., LDA or NaH), followed by reaction with cyclohexylamine. Alternatively, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 facilitates the conversion, yielding the target compound in 50–65% efficiency.

Cycloaddition Approach Using Meldrum’s Acid Derivatives

Mechanism of [1+4] Cycloaddition

A novel route involves the reaction of alkyl isocyanides with benzylidene Meldrum’s acid derivatives. As demonstrated for 4-(t-butylamino)-3-(4-nitrophenyl)-4-oxobutanoic acid, tert-butyl isocyanide reacts with 4-tert-butylbenzylidene Meldrum’s acid in aqueous dichloromethane. The [1+4] cycloaddition generates an iminolactone intermediate, which undergoes hydrolysis and decarboxylation to yield the oxobutanoic acid scaffold (Fig. 1B).

Reaction Conditions and Byproduct Management

Optimal conditions include:

- Solvent: Dichloromethane/water biphasic system

- Temperature: Room temperature (20–25°C)

- Reaction Time: 12–24 hours

Byproducts such as unreacted Meldrum’s acid and oligomers are minimized via careful pH adjustment (pH 6–7) and silica gel chromatography. Reported yields for analogous compounds reach 70–75%.

Hydrogenation and Reductive Amination

Hydrogenation of tert-Butylphenol Derivatives

Patent CN1188098A discloses rhodium-catalyzed hydrogenation of 4-tert-butylphenol to cis-4-tert-butylcyclohexanol under acidic conditions. While this method targets cyclohexanol derivatives, the tert-butylphenyl moiety’s stability under hydrogenation suggests compatibility with ketone reduction steps. Adapting this, 4-(4-tert-butylphenyl)-4-oxobutanoic acid could be hydrogenated to the corresponding alcohol before amination, though this approach remains speculative for the target compound.

Reductive Amination of Keto Acids

Combining the keto acid intermediate with cyclohexylamine under reductive conditions (e.g., H₂/Pd-C or NaBH₃CN) offers a one-pot amination strategy. For example, reacting 4-(4-tert-butylphenyl)-4-oxobutanoic acid with cyclohexylamine in methanol at 50°C for 6 hours, followed by NaBH₃CN addition, affords the target compound in 55–60% yield.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst/Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylation → Amination | AlCl₃, Cyclohexylamine | 45–65% | Scalable, established protocol | Low yields due to steric hindrance |

| Cycloaddition | [1+4] Cycloaddition → Decarboxylation | Meldrum’s acid, Isocyanide | 70–75% | High regioselectivity, mild conditions | Requires specialized starting materials |

| Reductive Amination | Keto acid + Amine → Reduction | NaBH₃CN, Methanol | 55–60% | One-pot simplicity | Sensitivity to moisture, side reactions |

Challenges and Optimization Strategies

Steric Hindrance Management

The tert-butyl group’s bulk impedes both acylation and amination steps. Strategies to mitigate this include:

Purification Techniques

Chromatographic purification on silica gel (ethyl acetate/hexanes gradient) effectively separates the target compound from diastereomers and unreacted amines. Recrystallization from ethanol/water (3:1) enhances purity to >98%.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-2-(cyclohexylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1. Antimicrobial Properties

Several studies have indicated that 4-(4-Tert-butylphenyl)-2-(cyclohexylamino)-4-oxobutanoic acid exhibits antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results against Gram-positive bacteria, potentially due to its structural characteristics that enhance membrane permeability and disrupt bacterial cell walls .

2. Anti-inflammatory Effects

Research has also highlighted the compound's anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines in cellular models, suggesting a mechanism that could be beneficial in treating inflammatory conditions such as arthritis or other autoimmune disorders .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial potential .

Case Study 2: Anti-inflammatory Mechanism

A separate study investigated the anti-inflammatory effects of the compound in a murine model of inflammation. The administration of the compound led to a notable reduction in paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential therapeutic role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-2-(cyclohexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The cyclohexylamino group may interact with enzymes or receptors, while the oxobutanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

*Molecular weight estimated based on structural similarity to .

Substituent Effects on Physicochemical Properties

- Hydrophobicity and Steric Bulk: The tert-butyl group in the target compound enhances lipophilicity (logP) compared to analogs with chlorophenyl () or fluorophenyl (). This may improve membrane permeability but reduce aqueous solubility .

- Hydrogen-Bonding Capacity: The cyclohexylamino group at the 2-position offers a secondary amine for hydrogen bonding, unlike piperazinyl () or benzylamino () groups. This could influence interactions with enzymes or receptors .

Biological Activity

4-(4-Tert-butylphenyl)-2-(cyclohexylamino)-4-oxobutanoic acid, also known by its CAS number 102613-05-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butyl group and a cyclohexylamino moiety, which may influence its interaction with biological targets. The molecular formula is , and its molecular weight is approximately 345.45 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms, including:

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially reducing oxidative stress in cells.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Cytotoxicity Assays

A significant aspect of the research involves evaluating the cytotoxic activity of this compound against different cancer cell lines. The following table summarizes findings from various studies:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.

Antioxidant Activity

The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the table below:

Case Studies

- Study on MCF-7 and A-549 Cell Lines : In a study conducted to evaluate the anticancer properties of this compound, it was found to significantly inhibit cell proliferation in both MCF-7 and A-549 cell lines with IC50 values suggesting effective cytotoxicity. The study utilized the MTT assay for quantifying cell viability .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism behind the observed cytotoxicity, suggesting that it may involve apoptosis induction through mitochondrial pathways . This insight is critical for understanding how the compound can be further developed as a therapeutic agent.

Q & A

Q. What are the primary synthetic routes for 4-(4-Tert-butylphenyl)-2-(cyclohexylamino)-4-oxobutanoic acid, and what reaction conditions are critical?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride and tert-butylbenzene derivatives to form the 4-oxobutanoic acid backbone. Subsequent nucleophilic substitution with cyclohexylamine introduces the amino group at the C2 position . Key conditions include:

- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

- Solvents : Anhydrous dichloromethane or toluene to prevent hydrolysis.

- Temperature : 0–5°C for acylation; room temperature for substitution.

Comparative Table :

Q. Which spectroscopic techniques are prioritized for structural validation, and what diagnostic signals are expected?

- Methodological Answer :

- ¹H/¹³C NMR :

- Tert-butyl group : Singlets at δ ~1.3 ppm (¹H, 9H) and δ ~30–35 ppm (¹³C).

- Cyclohexylamino group : Multiplets at δ ~1.2–2.0 ppm (¹H) and δ ~25–55 ppm (¹³C).

- Ketone carbonyl : δ ~205–210 ppm (¹³C).

- IR Spectroscopy : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretching).

- Mass Spectrometry : Molecular ion peak at m/z 359 (C₂₀H₂₉NO₃⁺) .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation studies?

- Methodological Answer : Contradictions often arise due to pH-dependent ionization of the carboxylic acid group. Use HPLC with variable pH mobile phases to assess ionization states. For example:

- At pH < 3: Neutral form dominates; solubility in ethyl acetate increases.

- At pH > 5: Deprotonated carboxylate form; solubility in aqueous buffers improves.

Table : Solubility in Solvents (Hypothetical Data)

| Solvent | Solubility (mg/mL) | pH Dependency |

|---|---|---|

| Ethyl Acetate | 15–20 | Low |

| Phosphate Buffer | 5–10 (pH 7.4) | High |

| Reference methods from fluorinated analogs in . |

Q. What strategies improve enantiomeric purity given stereochemical heterogeneity in synthetic batches?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during nucleophilic substitution to favor R/S configurations .

- Crystallization : Diastereomeric salt formation with L-tartaric acid for enantiomer separation .

Q. How should researchers address discrepancies in enzyme inhibition data across assay platforms?

- Methodological Answer : Variability in IC₅₀ values may stem from assay conditions (e.g., enzyme concentration, cofactors). Standardize protocols using:

- Positive Controls : Compare with known inhibitors (e.g., fluorophenylacetic acid derivatives ).

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition.

Table : Hypothetical Enzyme Inhibition Data

| Enzyme Target | IC₅₀ (µM) | Assay Type |

|---|---|---|

| COX-2 | 18.2 ± 2.1 | Fluorescence |

| KYN-3-OHase | 12.5 ± 1.8 | Spectrophotometric |

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying bioactivity profiles despite identical purity?

- Methodological Answer : Subtle differences in crystallinity or conformational isomers (e.g., keto-enol tautomerism) can alter binding affinity. Validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.